Tantal(V)-oxid

Overview

Description

Tantalum(V) oxide (Ta₂O₅), also known as tantalum pentoxide, is a white, odorless, and highly stable inorganic compound. It has a molecular weight of 441.89 g/mol, a density of 8.2 g/cm³, and a melting point of 1,470°C . Its chemical stability and high dielectric constant (ε ≈ 25–50) make it critical for electronic applications, including thin-film capacitors, optical coatings, and gate insulators in semiconductors . Ta₂O₅ is synthesized via calcination of tantalum precursors (e.g., TaCl₅ hydrolysis) or through sol-gel methods . It is insoluble in water and most acids but reacts with hydrofluoric acid or molten alkali hydroxides to form soluble complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tantalum(V) oxide can be synthesized through several methods, including:

Thermal Decomposition: Tantalum(V) chloride (TaCl₅) is decomposed at high temperatures to produce tantalum(V) oxide. [ 2 \text{TaCl}_5 + 5 \text{O}_2 \rightarrow 2 \text{Ta}_2\text{O}_5 + 10 \text{Cl}_2 ]

Hydrolysis: Tantalum alkoxides, such as tantalum ethoxide, are hydrolyzed to form tantalum(V) oxide. [ \text{Ta}(OEt)_5 + 5 \text{H}_2\text{O} \rightarrow \text{Ta}_2\text{O}_5 + 5 \text{EtOH} ]

Industrial Production Methods

In industrial settings, tantalum(V) oxide is typically produced by the reduction of potassium heptafluorotantalate (K₂TaF₇) with sodium, followed by oxidation. [ \text{K}_2\text{TaF}_7 + 5 \text{Na} \rightarrow \text{Ta} + 2 \text{KF} + 5 \text{NaF} ] The tantalum metal is then oxidized to form tantalum(V) oxide.

Chemical Reactions Analysis

Types of Reactions

Tantalum(V) oxide undergoes various chemical reactions, including:

Oxidation: Tantalum(V) oxide can be further oxidized to form higher oxides under specific conditions.

Reduction: It can be reduced to tantalum metal using reducing agents such as hydrogen or carbon.

Substitution: Tantalum(V) oxide can react with halogens to form tantalum halides.

Common Reagents and Conditions

Oxidation: Requires an oxidizing agent such as oxygen or ozone at high temperatures.

Reduction: Typically involves hydrogen gas or carbon at elevated temperatures.

Substitution: Halogens like chlorine or fluorine are used under controlled conditions.

Major Products

Oxidation: Higher oxides of tantalum.

Reduction: Tantalum metal.

Substitution: Tantalum halides (e.g., tantalum pentachloride).

Scientific Research Applications

Electronic Applications

High-k Dielectric Material

Tantal(V) oxide is extensively used in the electronics industry as a high-k dielectric material. Its high dielectric constant makes it suitable for capacitors and as an insulating layer in semiconductor devices. The material enhances performance by allowing miniaturization of components without compromising electrical properties.

Resistive Switching Memory

Recent studies have demonstrated the potential of Ta₂O₅ in resistive switching memory (RRAM) devices. These devices utilize the resistive switching effect of tantalum oxide to store data. Research indicates that Ta₂O₅ can achieve high endurance and fast switching speeds, making it a candidate for next-generation memory technologies .

Table 1: Properties of Tantal(V) Oxide in Electronics

| Property | Value |

|---|---|

| Dielectric Constant | ~25-30 |

| Breakdown Voltage | ~10 MV/cm |

| Switching Speed | Up to 10 ps |

| Endurance | >10^6 cycles |

Biomedical Applications

Biocompatibility

Tantal(V) oxide exhibits excellent biocompatibility, making it suitable for medical implants, such as dental and orthopedic devices. Its corrosion resistance and ability to integrate with biological tissues enhance its utility in long-term implants .

Imaging Applications

Recent studies have explored the use of tantalum oxide nanoparticles as contrast agents in medical imaging. These nanoparticles provide superior imaging capability compared to traditional agents due to their high radiopacity and low toxicity, making them ideal for intraductal imaging procedures .

Table 2: Biomedical Applications of Tantal(V) Oxide

| Application Type | Description |

|---|---|

| Dental Implants | Used for crowns and bridges due to biocompatibility |

| Orthopedic Devices | Employed in joint replacements |

| Imaging Contrast Agent | Enhances visibility in X-ray imaging |

Material Science Applications

Catalysis

Tantal(V) oxide serves as a catalyst in various chemical reactions. Its unique properties allow it to facilitate reactions under mild conditions, making it valuable in organic synthesis and other chemical processes .

Photovoltaics

In solar cell technology, Ta₂O₅ is utilized as an electron transport layer (ETL). Its large bandgap energy contributes to improved efficiency in solar cells by minimizing electron-hole recombination .

Case Study 1: Resistive Switching Memory

A study demonstrated the use of Ta₂O₅ thin films in RRAM devices, highlighting their scalability and multilevel data storage capabilities. The research indicated that tantalum oxide can switch between high and low resistance states rapidly, providing a promising avenue for future memory technologies .

Case Study 2: Medical Imaging

In a comparative study of various contrast agents for intraductal imaging, tantalum oxide nanoparticles outperformed traditional iodine-based agents in terms of imaging clarity and safety profiles. This study positions Ta₂O₅ nanoparticles as a leading candidate for future clinical applications .

Mechanism of Action

Tantalum(V) oxide exerts its effects primarily through its dielectric properties and chemical stability. In electronic applications, it acts as an insulating layer, preventing electrical conduction while allowing the storage of charge. Its high refractive index makes it suitable for optical coatings, where it enhances the reflection and transmission of light.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tantalum(V) oxide belongs to the Group VB transition metal pentoxides, which include vanadium(V) oxide (V₂O₅) and niobium(V) oxide (Nb₂O₅) . These compounds share the general formula M₂O₅ but exhibit distinct properties due to differences in ionic radii, electronegativity, and crystal structures .

Structural and Physical Properties

| Property | Ta₂O₅ | Nb₂O₅ | V₂O₅ |

|---|---|---|---|

| Molecular Weight (g/mol) | 441.89 | 265.81 | 181.88 |

| Density (g/cm³) | 8.2 | 4.5–5.1 | 3.35 |

| Melting Point (°C) | 1,470 | 1,512 | 690 |

| Crystal Structure | Orthorhombic/Amorphous | Monoclinic (H-phase) | Orthorhombic |

| Band Gap (eV) | 4.4–4.8 | 3.4–4.0 | 2.3–2.8 |

| Solubility in Water | Insoluble | Insoluble | Slightly soluble |

| Thermal Stability | High | High | Decomposes at >700°C |

Key Observations :

- Ta₂O₅ and Nb₂O₅ exhibit higher thermal stability than V₂O₅, which decomposes at lower temperatures .

- The larger ionic radius of Ta⁵⁺ (0.64 Å) compared to Nb⁵⁺ (0.64 Å) and V⁵⁺ (0.54 Å) results in distinct crystal packing and dielectric properties .

Chemical Reactivity

| Reaction Type | Ta₂O₅ | Nb₂O₅ | V₂O₅ |

|---|---|---|---|

| Acid Reactivity | Resistant to most acids; dissolves in HF | Dissolves in HF or hot H₂SO₄ | Dissolves in strong acids (e.g., HNO₃) |

| Alkali Reactivity | Forms tantalates (e.g., LiTaO₃) | Forms niobates (e.g., LiNbO₃) | Forms vanadates (e.g., NaVO₃) |

| Redox Behavior | Stable; reduced to TaO₂ with C | Reduced to NbO₂ with H₂ | Strong oxidizer; reduced to VO₂ |

| Hydrolysis | Forms hydrated oxides in moist air | Similar to Ta₂O₅ | Forms hydrated vanadic acids |

Key Observations :

- V₂O₅ is a strong oxidizing agent, unlike Ta₂O₅ and Nb₂O₅, which are redox-stable under standard conditions .

- Ta₂O₅ and Nb₂O₅ form perovskite-type structures (e.g., LiTaO₃) when reacted with alkali oxides, while V₂O₅ produces polyvanadates .

Key Observations :

- Ta₂O₅ dominates in high-performance electronics due to its superior dielectric properties, while V₂O₅ is favored in energy storage .

- Nb₂O₅ bridges applications in catalysis and optoelectronics but lacks the dielectric strength of Ta₂O₅ .

Key Observations :

- V₂O₅ poses significant health risks, including respiratory and carcinogenic effects, unlike Ta₂O₅ and Nb₂O₅, which are relatively inert .

Biological Activity

Tantalum oxide (Ta2O5) has garnered significant interest in biomedical applications due to its unique properties, including biocompatibility, osteoconductivity, and potential antibacterial activity. This article explores the biological activity of Ta2O5, highlighting its biomineralization potential, cytocompatibility, and antimicrobial properties based on recent research findings.

1. Overview of Tantal(V)-Oxide

Tantalum oxide is a high-k dielectric material commonly used in electronic applications. However, its biological properties have made it a candidate for various medical applications, particularly in dental and orthopedic implants. The ability of Ta2O5 to promote bone regeneration and its interaction with biological systems are critical areas of study.

2. Biomineralization Potential

Recent studies have demonstrated that Ta2O5 can enhance biomineralization, which is essential for bone healing and regeneration. For instance, a study evaluating a new Ta2O5-containing material for vital pulp therapy revealed that it promotes biomineralization without the need for chemical osteogenic inducers. This material showed adequate cytocompatibility and potential as a therapeutic agent in dental applications .

Table 1: Comparison of Biomineralization Potential

| Material | Cytocompatibility | Biomineralization Potential | Chemical Inducers Required |

|---|---|---|---|

| NeoMTA 2 | High | Yes | No |

| NeoMTA Plus | Moderate | Yes | Yes |

| Bio-C Repair | Moderate | Limited | Yes |

3. Cytocompatibility Studies

Cytocompatibility is crucial for any biomaterial intended for medical use. Various studies have utilized MTT assays to assess cell viability upon exposure to Ta2O5 nanoparticles (NPs). In vitro studies indicated that Ta2O5 NPs exhibit high cytocompatibility across different cell lines, suggesting their suitability for biomedical applications .

Case Study: Cytotoxicity Assay

In a controlled experiment, cells were treated with varying concentrations of Ta2O5 NPs (0.0375 to 2.4 mg/mL) for 24 hours. The results indicated that cell viability remained above 80% at lower concentrations, confirming the low cytotoxicity of Ta2O5 .

4. Antibacterial Properties

The antibacterial activity of tantalum oxide has been investigated extensively due to its potential to reduce infection rates associated with implants. Research indicates that Ta2O5 can generate reactive oxygen species (ROS) under light exposure, leading to oxidative stress in bacterial cells and subsequent cell death . Moreover, studies have shown that tantalum coatings can enhance the immune response, promoting neutrophil and macrophage activity against infections .

Table 2: Antibacterial Activity of Tantalum Oxide

| Study Reference | Methodology | Findings |

|---|---|---|

| Cristal et al. | In vitro ROS generation | Significant bacterial reduction |

| Schildhauer et al. | Animal model | Enhanced immune response |

| Recent Study | Coating application | Effective against common pathogens |

5. Conclusion

Tantal(V)-oxide (Ta2O5) exhibits promising biological activities that underline its potential in various biomedical applications. Its ability to promote biomineralization, coupled with high cytocompatibility and effective antibacterial properties, positions it as a valuable material in the development of advanced medical devices and therapies.

Future research should focus on optimizing the synthesis methods and exploring the long-term effects of Ta2O5 in vivo to fully understand its potential benefits and limitations in clinical settings.

Q & A

Basic Research Questions

Q. What are the common synthesis methods for Tantalum(V) oxide, and how do reaction parameters influence crystallinity and phase purity?

- Methodological Answer : Ta₂O₅ is typically synthesized via solid-state reactions (e.g., calcining TaCl₅ with oxygen at 800–1000°C) or sol-gel processes using alkoxide precursors. Solid-state methods yield high crystallinity but require precise temperature control to avoid impurity phases (e.g., suboxides). Sol-gel routes allow finer control over stoichiometry but may introduce hydroxyl groups, necessitating post-synthesis annealing . For phase-pure Ta₂O₅, inert atmospheres (e.g., argon) during calcination reduce oxygen vacancies.

| Method | Precursor | Temperature | Outcome |

|---|---|---|---|

| Solid-state | TaCl₅ | 800–1000°C | High crystallinity, risk of suboxides |

| Sol-gel | Ta(OEt)₅ | 400–600°C | Amorphous → crystalline via annealing |

| Hydrothermal | Ta₂O₅·nH₂O | 200–300°C | Nanostructured, high surface area |

Q. What spectroscopic and diffraction techniques are critical for characterizing Ta₂O₅, and how do they address structural ambiguities?

- Methodological Answer : X-ray diffraction (XRD) identifies crystallographic phases (e.g., orthorhombic vs. hexagonal Ta₂O₅), but amorphous regions require pair distribution function (PDF) analysis. Raman spectroscopy detects vibrational modes (e.g., Ta–O–Ta bridging bonds at ~700 cm⁻¹), while XPS confirms oxidation states (Ta⁵⁺ peaks at 26–28 eV). For surface hydroxyl groups, FT-IR in the 3000–3700 cm⁻¹ range is essential .

Advanced Research Questions

Q. How can computational models (e.g., DFT) resolve discrepancies in Ta₂O₅’s electronic properties, such as bandgap variability (3.8–5.3 eV)?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., HSE06) accounts for electron correlations, revealing that oxygen vacancies and polymorphic transitions (α → β phases) significantly alter bandgaps. For example, β-Ta₂O₅ exhibits a narrower bandgap (~4.0 eV) due to distorted Ta–O bonds, while oxygen-deficient samples show mid-gap states . Experimental validation via UV-Vis diffuse reflectance should pair with ellipsometry to minimize substrate interference .

Q. How can researchers resolve contradictions in reported catalytic activity of Ta₂O₅ for water splitting or CO₂ reduction?

- Methodological Answer : Discrepancies often arise from surface defect density and co-catalyst integration. For reproducibility:

-

Control Synthesis : Standardize defect concentration via controlled calcination (e.g., 5% H₂/Ar for oxygen vacancies).

-

Surface Analysis : Use TEM-EELS to map defect sites and AFM to quantify surface roughness.

-

Electrochemical Testing : Normalize activity by BET surface area and employ identical electrolyte conditions (pH, counter electrodes) .

Factor Impact on Catalytic Activity Validation Technique Oxygen vacancies Enhances charge carrier density XPS, EPR spectroscopy Co-catalyst (e.g., Pt) Reduces overpotential for H₂ evolution Cyclic voltammetry, Tafel plots Crystallinity Affects electron-hole recombination rates TRPL (time-resolved photoluminescence)

Q. What strategies mitigate challenges in synthesizing Ta₂O₅-based composites (e.g., Ta₂O₅/graphene) for optoelectronic applications?

- Methodological Answer : Composite homogeneity depends on precursor compatibility. For Ta₂O₅/graphene:

- Exfoliation : Use liquid-phase exfoliation of graphene in Ta(OEt)₅ solutions to ensure uniform dispersion.

- In Situ Growth : Hydrothermal treatment at 180°C promotes Ta₂O₅ nucleation on graphene oxide.

- Interface Analysis : STEM-EDS mapping and EIS (electrochemical impedance spectroscopy) confirm charge transfer efficiency .

Q. Data Integrity & Reproducibility

Q. How should researchers document Ta₂O₅ synthesis and characterization to ensure reproducibility?

- Methodological Answer : Follow the Beilstein Journal’s guidelines:

- Experimental Section : Specify precursor purity, furnace ramp rates, and atmospheric conditions.

- Supporting Information : Include raw XRD/Raman data, instrument calibration details (e.g., laser wavelength in Raman), and statistical error margins.

- Data Repository : Deposit datasets in open-access platforms (e.g., Zenodo) with DOI links .

Q. What protocols address contradictions in Ta₂O₅’s biocompatibility for biomedical coatings?

- Methodological Answer : In vitro assays (e.g., ISO 10993-5) must account for surface oxidation kinetics. Ta₂O₅’s inertness in physiological pH (7.4) requires long-term immersion tests (≥28 days) with ICP-MS monitoring of Ta⁵⁺ ion release. Cross-reference with in vivo studies (e.g., osteointegration in murine models) .

Properties

IUPAC Name |

dioxotantaliooxy(dioxo)tantalum | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5O.2Ta | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCFLUZVCVVTBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

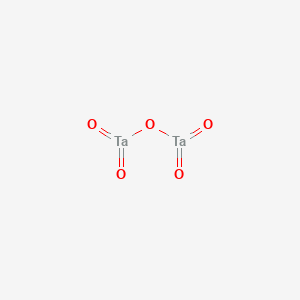

O=[Ta](=O)O[Ta](=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O5Ta2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.